What is the chemical structure of 6-Bromo-5-nitroindolin-2-one
What is the chemical structure of 6-Bromo-5-nitroindolin-2-one
An In-Depth Technical Guide to 6-Bromo-5-nitroindolin-2-one: Structure, Synthesis, and Applications
Introduction
6-Bromo-5-nitroindolin-2-one is a halogenated and nitrated derivative of indolin-2-one. The indolin-2-one core, also known as oxindole, is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds. The strategic placement of a bromine atom and a nitro group on this core structure renders 6-Bromo-5-nitroindolin-2-one a highly versatile chemical intermediate. These functional groups serve as reactive handles for a variety of organic transformations, making this molecule a valuable building block for the synthesis of more complex molecular architectures, particularly in the context of drug discovery and materials science. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a plausible synthetic pathway, and its potential applications for researchers and drug development professionals.
Chemical Structure and Identification
The molecular structure of 6-Bromo-5-nitroindolin-2-one consists of a bicyclic indolinone system. A bromine atom is substituted at the 6-position of the aromatic ring, and a nitro group is attached at the adjacent 5-position.
Caption: 2D Chemical Structure of 6-Bromo-5-nitroindolin-2-one.
Table 1: Chemical Identifiers for 6-Bromo-5-nitroindolin-2-one
| Identifier | Value | Source |
| CAS Number | 557093-47-7 | [1][2] |
| Molecular Formula | C₈H₅BrN₂O₃ | [1] |
| Molecular Weight | 257.04 g/mol | [1][2] |
| Canonical SMILES | C1c2cc(c(cc2NC1=O)Br)[O-] | [1] |
| InChI Key | ODXRNFSDBWGNEG-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems. The data below, derived from computational models, provides key insights into the characteristics of 6-Bromo-5-nitroindolin-2-one.
Table 2: Physicochemical Data for 6-Bromo-5-nitroindolin-2-one
| Property | Value | Source |
| Density | 1.8 ± 0.1 g/cm³ | [1] |
| Boiling Point | 390.9 ± 42.0 °C at 760 mmHg | [1] |
| Flash Point | 190.2 ± 27.9 °C | [1] |
| LogP | 2.77 | [1] |
| Polar Surface Area | 74.92 Ų | [1] |
| Vapour Pressure | 0.0 ± 0.9 mmHg at 25°C | [1] |
Synthesis and Mechanistic Rationale
While a specific, detailed protocol for the synthesis of 6-Bromo-5-nitroindolin-2-one is not widely published, a logical and efficient synthetic route can be proposed based on established organic chemistry principles. The most direct approach involves the regioselective nitration of the precursor, 6-Bromoindolin-2-one.
Caption: Proposed Synthetic Workflow for 6-Bromo-5-nitroindolin-2-one.
Experimental Protocol (Proposed)
-
Preparation of the Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid dropwise to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice bath. This exothermic reaction generates the nitronium ion (NO₂⁺), the active electrophile.
-
Dissolution of Starting Material: Dissolve 6-Bromoindolin-2-one in concentrated sulfuric acid in a round-bottom flask. Sulfuric acid serves as both a solvent and a protonating agent, which activates the aromatic ring for electrophilic substitution.
-
Nitration Reaction: Cool the solution of 6-bromoindolin-2-one to 0-5 °C using an ice-salt bath. Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution. Maintaining a low temperature is crucial to control the reaction rate and prevent unwanted side reactions and over-nitration.
-
Reaction Monitoring and Quenching: Allow the reaction to stir at low temperature for a designated period. The reaction progress can be monitored by thin-layer chromatography (TLC). Once the reaction is complete, carefully pour the reaction mixture over crushed ice. This quenches the reaction and precipitates the solid product, which has low solubility in the aqueous acidic medium.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude solid can then be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 6-Bromo-5-nitroindolin-2-one.
Mechanistic Insight: Electrophilic Aromatic Substitution
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The indolinone ring is an activated aromatic system. The amide group (-NH-C=O) is an ortho-, para-director. In this case, the C5 and C7 positions are activated. The bulky bromine atom at C6 may sterically hinder substitution at C7, favoring substitution at the C5 position. The powerful nitronium ion (NO₂⁺) electrophile attacks the electron-rich C5 position of the benzene ring, leading to the formation of the desired 6-bromo-5-nitro derivative.
Applications in Research and Drug Development
The true value of 6-Bromo-5-nitroindolin-2-one lies in its potential as a versatile building block for synthesizing more complex molecules. The indolinone scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3]
-
Versatile Chemical Handles:
-
Aryl Bromide: The bromine atom at the 6-position is a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[4] These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the facile introduction of diverse substituents to explore structure-activity relationships (SAR).
-
Nitro Group: The nitro group is a strong electron-withdrawing group that can activate the aromatic ring for nucleophilic aromatic substitution. More importantly, it can be readily reduced to an amino group (-NH₂). This resulting aniline derivative is a key precursor for a wide range of subsequent chemical transformations, including amide bond formation, diazotization, and the synthesis of various heterocyclic systems.
-
-
Scaffold for Biologically Active Molecules:
-
Kinase Inhibitors: The oxindole core is a hallmark of many small-molecule kinase inhibitors used in oncology. The ability to functionalize both the 5- and 6-positions allows for the systematic exploration of the chemical space around the scaffold to optimize binding affinity and selectivity for specific kinase targets.[5]
-
Anticancer and Antimicrobial Agents: Derivatives of bromo- and nitro-indoles have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] 6-Bromo-5-nitroindolin-2-one serves as an excellent starting point for the development of novel compounds within these therapeutic areas.
-
Analytical Characterization
Confirming the identity and purity of a synthesized compound is paramount. A combination of standard analytical techniques is employed for the comprehensive characterization of 6-Bromo-5-nitroindolin-2-one.
Caption: Conceptual Workflow for Analytical Characterization.
-
High-Performance Liquid Chromatography (HPLC): This technique is ideal for assessing the purity of the final product. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with a small amount of acid like TFA) would be used. The purity is determined by integrating the area of the product peak relative to the total peak area in the chromatogram.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique confirms the molecular weight of the compound. The mass spectrometer would detect the molecular ion peak corresponding to the exact mass of 6-Bromo-5-nitroindolin-2-one (255.9483 for [M-H]⁻), providing strong evidence of its identity.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structural elucidation.
-
¹H NMR: The spectrum would show distinct signals for each of the non-equivalent aromatic and aliphatic protons, with chemical shifts and coupling patterns consistent with the substituted indolinone structure.
-
¹³C NMR: The spectrum would display eight distinct carbon signals, confirming the presence of all carbon atoms in the molecule and providing information about their chemical environment.
-
Conclusion
6-Bromo-5-nitroindolin-2-one is a strategically functionalized molecule with significant potential as a chemical intermediate. Its well-defined structure, featuring two distinct and versatile reactive sites on a biologically relevant indolinone scaffold, makes it a valuable asset for researchers in synthetic organic chemistry and medicinal chemistry. The logical synthetic pathway and the array of possible subsequent transformations underscore its utility in the generation of compound libraries for high-throughput screening and in the targeted synthesis of novel drug candidates and functional materials.
References
-
Chemsrc. CAS#:557093-47-7 | 6-Bromo-5-nitro-1,3-dihydro-2H-indol-2-one. Available at: [Link]
-
NextSDS. 6-BROMO-5-NITROINDOLIN-2-ONE — Chemical Substance Information. Available at: [Link]
-
PubChem. 6-Bromo-2,3-dihydro-1H-indole. Available at: [Link]
-
Transactions on Science and Technology. Synthesis of 6-bromo-2-oxindole from 2,5- dibromonitrobenzene: A more detailed and modified pathway. Available at: [Link]
-
PMC. Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Available at: [Link]
-
MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Available at: [Link]
-
MDPI. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Available at: [Link]
-
PMC. Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists. Available at: [Link]
-
Cumhuriyet Science Journal. Structural Characterization of 6-Bromo-5-nitroquinoline-1-oxide: A Quantum Chemical Study and XRD Investigations. Available at: [Link]
- Google Patents. CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one.
-
ADMET & DMPK. New therapeutic modalities in drug discovery and development: Insights & opportunities. Available at: [Link]
-
Academia.edu. (PDF) Chromones as a privileged scaffold in drug discovery: A review. Available at: [Link]
Sources
- 1. CAS#:557093-47-7 | 6-Bromo-5-nitro-1,3-dihydro-2H-indol-2-one | Chemsrc [chemsrc.com]
- 2. 557093-47-7|6-Bromo-5-nitroindolin-2-one|BLD Pharm [bldpharm.com]
- 3. (PDF) Chromones as a privileged scaffold in drug discovery: A review [academia.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
